2,5-Dicloro-benzoxazol

Descripción general

Descripción

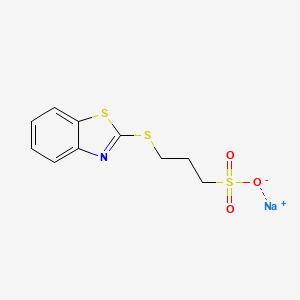

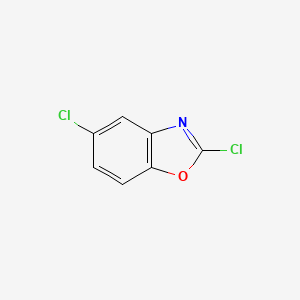

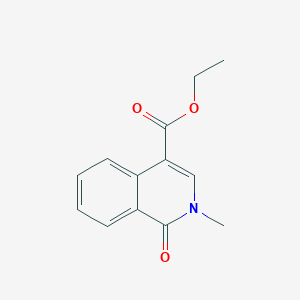

2,5-Dichlorobenzooxazole is a chemical compound with the molecular formula C7H3Cl2NO . It has a molecular weight of 188.01 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for 2,5-Dichlorobenzooxazole is 2,5-dichloro-1,3-benzoxazole . The InChI code for this compound is 1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H .Physical and Chemical Properties Analysis

2,5-Dichlorobenzooxazole is a solid at room temperature . It is stored in a refrigerator .Aplicaciones Científicas De Investigación

Terapia contra el cáncer

Los derivados de benzoxazol, incluido el 2,5-Dicloro-benzoxazol, se han sintetizado y evaluado por sus actividades farmacológicas, particularmente en la terapia contra el cáncer . Interactúan con objetivos biológicos clave implicados en enfermedades como el cáncer . Por ejemplo, se sintetizaron conjugados de benzoxazol-benzamida unidos a 2-tioacetamina como posibles inhibidores de VEGFR-2, un actor clave en la angiogénesis tumoral .

Manejo de la diabetes

Los derivados de benzoxazol han mostrado promesa en el manejo de la diabetes . Interactúan con objetivos biológicos implicados en la diabetes, ofreciendo un potencial para el desarrollo de nuevos agentes terapéuticos .

Manejo del dolor y la inflamación

Los derivados de benzoxazol se han evaluado por sus actividades en el manejo del dolor y la inflamación . Sus interacciones con objetivos biológicos implicados en estas afecciones los convierten en posibles candidatos para el desarrollo de fármacos .

Trastornos cardiovasculares

Los derivados de benzoxazol han mostrado potencial en el tratamiento de trastornos cardiovasculares . Interactúan con objetivos biológicos clave implicados en estas enfermedades, ofreciendo un potencial para el desarrollo de nuevos agentes terapéuticos .

Actividad antimicrobiana

Los derivados de benzoxazol han demostrado una actividad antimicrobiana significativa . Por ejemplo, algunos compuestos mostraron alta actividad antimicrobiana con valores de MIC comparables a los de la ofloxacina y la fluconazol .

Actividad anticancerígena

Ciertos derivados de benzoxazol han mostrado una prometedora actividad anticancerígena . Por ejemplo, los compuestos 4, 6, 25 y 26 tuvieron la mejor actividad anticancerígena en comparación con el 5-fluorouracilo .

Actividad antifúngica

Los derivados de benzoxazol también han mostrado actividad antifúngica . El compuesto 19 fue el más potente contra A. niger y el compuesto 1 fue el más efectivo contra C. albicans .

Síntesis de nuevos materiales biológicos

Las benzoxazoles, incluido el this compound, se utilizan como intermediarios para la preparación de nuevos materiales biológicos . Su amplio espectro de actividades farmacológicas los hace prominentes en la química medicinal .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

It’s known that this compound is widely used in the manufacture of pesticides and fungicides , suggesting that its targets could be specific enzymes or proteins in pests and fungi.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dichlorobenzooxazole . Factors such as temperature, pH, and presence of other chemicals can affect its solubility, stability, and interaction with targets. It’s also important to note that this compound should be handled carefully due to potential health hazards .

Análisis Bioquímico

Biochemical Properties

2,5-Dichlorobenzooxazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical processes. Additionally, 2,5-Dichlorobenzooxazole has been found to bind with certain proteins, altering their structure and function, which can have downstream effects on cellular activities .

Cellular Effects

The effects of 2,5-Dichlorobenzooxazole on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 2,5-Dichlorobenzooxazole has been reported to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . These changes can have significant implications for cellular function and overall health.

Molecular Mechanism

At the molecular level, 2,5-Dichlorobenzooxazole exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved . For instance, the inhibition of cytochrome P450 enzymes by 2,5-Dichlorobenzooxazole can result in the accumulation of certain metabolites, which can have toxic effects on cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dichlorobenzooxazole have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2,5-Dichlorobenzooxazole can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity . These temporal effects are essential considerations for its application in biochemical research and therapeutic development.

Dosage Effects in Animal Models

The effects of 2,5-Dichlorobenzooxazole vary with different dosages in animal models. At low doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxicity . Studies in animal models have shown that high doses of 2,5-Dichlorobenzooxazole can cause liver and kidney damage, as well as disruptions in metabolic processes . These findings highlight the importance of dosage optimization to minimize toxic effects while maximizing therapeutic benefits.

Metabolic Pathways

2,5-Dichlorobenzooxazole is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can have different biological activities. The compound’s effect on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic reactions within cells

Transport and Distribution

The transport and distribution of 2,5-Dichlorobenzooxazole within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments . The distribution of 2,5-Dichlorobenzooxazole is also dependent on its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 2,5-Dichlorobenzooxazole is a critical factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of 2,5-Dichlorobenzooxazole is essential for elucidating its mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2,5-dichloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXBFDPBVQGJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439214 | |

| Record name | 2,5-dichlorobenzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-81-6 | |

| Record name | 2,5-dichlorobenzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)